molecular formula C6H6N4O2S B2759238 2-Azido-4-ethoxycarbonylthiazole CAS No. 136265-71-9

2-Azido-4-ethoxycarbonylthiazole

Cat. No.: B2759238
CAS No.: 136265-71-9
M. Wt: 198.2
InChI Key: RQBLJKKTIZWCAR-UHFFFAOYSA-N
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Description

2-Azido-4-ethoxycarbonylthiazole (CAS: Not specified) is a heterocyclic compound featuring a thiazole core substituted with an azido (-N₃) group at position 2 and an ethoxycarbonyl (-COOEt) group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, provides a rigid scaffold that enhances stability and reactivity. The azido group confers unique reactivity, particularly in [3+2] cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition, or CuAAC), making the compound valuable in click chemistry applications.

This compound is typically synthesized via nucleophilic substitution or diazo transfer reactions. For example, 2-chloro-4-ethoxycarbonylthiazole may react with sodium azide (NaN₃) in polar aprotic solvents like DMF to introduce the azido group . Applications span pharmaceuticals (e.g., as a precursor for triazole-linked bioactive molecules) and materials science (e.g., polymer crosslinking).

Properties

IUPAC Name

ethyl 2-azido-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBLJKKTIZWCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-ethoxycarbonylthiazole typically involves the reaction of 2-amino-5-ethoxycarbonyl-1,3,4-thiadiazine with dilute nitric acid. This reaction leads to the formation of 2-azido-4-ethoxycarbonylthiazole through an intramolecular rearrangement process . The reaction conditions include maintaining an acidic medium and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for 2-Azido-4-ethoxycarbonylthiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-ethoxycarbonylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thiazoles.

    Reduction: Formation of 2-amino-4-ethoxycarbonylthiazole.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

2-Azido-4-ethoxycarbonylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-4-ethoxycarbonylthiazole primarily involves its azido group, which can participate in various chemical reactions. The azido group is highly reactive and can form covalent bonds with other molecules, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-Azido-4-ethoxycarbonylthiazole with structurally or functionally related thiazole derivatives:

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications Stability Notes
2-Azido-4-ethoxycarbonylthiazole 212.23 -N₃ (C2), -COOEt (C4) High reactivity in CuAAC; thermal sensitivity Click chemistry, drug design Thermally unstable above 80°C
2-Amino-4-ethoxycarbonylthiazole 186.21 -NH₂ (C2), -COOEt (C4) Amine coupling (e.g., amide formation) Peptide mimetics, agrochemicals Stable under ambient conditions
2-Methyl-4-carboxythiazole 143.18 -CH₃ (C2), -COOH (C4) Acid-base reactivity; esterification Metal coordination, catalysis Hygroscopic; store desiccated
2-Nitro-4-methoxycarbonylthiazole 202.18 -NO₂ (C2), -COOMe (C4) Electrophilic substitution; reduction Explosives research, dye intermediates Shock-sensitive; handle with care

Key Findings:

Reactivity: The azido group in 2-Azido-4-ethoxycarbonylthiazole enables rapid cycloaddition with alkynes, outperforming non-azido analogs like 2-Amino-4-ethoxycarbonylthiazole in click chemistry applications. However, nitro-substituted derivatives (e.g., 2-Nitro-4-methoxycarbonylthiazole) exhibit higher electrophilicity, favoring aromatic substitution reactions. Ethoxycarbonyl groups enhance solubility in organic solvents (e.g., ethyl acetate, DCM) compared to carboxylic acid derivatives (e.g., 2-Methyl-4-carboxythiazole), which require polar solvents like water or methanol.

Stability: Azido-containing thiazoles are thermally labile, decomposing exothermically above 80°C, whereas amino- or methyl-substituted analogs remain stable up to 150°C.

Biological Activity: 2-Azido-4-ethoxycarbonylthiazole is primarily a synthetic intermediate, while 2-Amino-4-ethoxycarbonylthiazole has demonstrated antimicrobial activity in vitro (MIC: 8 µg/mL against S. aureus).

Synthetic Utility :

  • The ethoxycarbonyl group in 2-Azido-4-ethoxycarbonylthiazole allows straightforward hydrolysis to carboxylic acids, enabling diversification into bioactive molecules. In contrast, methoxycarbonyl analogs (e.g., 2-Nitro-4-methoxycarbonylthiazole) resist hydrolysis under mild conditions.

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